4-乙氧基-3-氟苯胺

描述

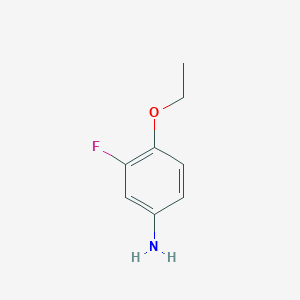

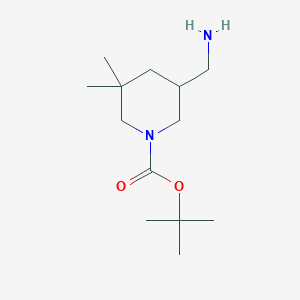

4-Ethoxy-3-fluoroaniline is a chemical compound with the molecular formula C8H10FNO and a molecular weight of 155.17 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for 4-Ethoxy-3-fluoroaniline is the same, and its InChI code is 1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 . This indicates the presence of an ethoxy group (C2H5O-) and a fluoro group (F-) on the benzene ring of the aniline structure.Physical And Chemical Properties Analysis

4-Ethoxy-3-fluoroaniline is a liquid at room temperature .科学研究应用

合成和生物活性

4-乙氧基-3-氟苯胺用于合成各种化合物。例如,它可用作噻吩并[3,2-c]喹啉和吡咯并[3,2-c]喹啉衍生物合成的构建模块。这些化合物已表现出对革兰氏阳性菌和革兰氏阴性菌均具有显着的抗菌活性,以及显着的抗真菌活性(Abdel-Wadood 等人,2014)。

医学影像中的放射性药物

4-乙氧基-3-氟苯胺衍生物,特别是放射性氟化聚乙二醇苯并恶唑衍生物,已合成并被评估为潜在的正电子发射断层扫描 (PET) 探针。这些探针用于成像阿尔茨海默病中的脑 β-淀粉样斑块,在动物模型中显示出高亲和力和快速脑部吸收(Cui 等人,2012)。

生物活化和代谢研究

对氟苯胺(包括 4-氟苯胺)的生物活化研究集中在它们转化为反应性苯醌亚胺上。这种生物活化是细胞色素 P-450 依赖性转化的结果,在药物代谢和毒性中具有潜在意义(Rietjens & Vervoort,1991)。

环境影响和生物降解

由于氟苯胺在工业上的应用和低自然生物降解性,对环境中氟苯胺的研究包括对能够降解这些化合物的细菌菌株的研究。例如,根瘤菌属已被确定为能够降解 3-氟苯胺和相关化合物,这表明生物修复的潜在途径(Zhao 等人,2019)。

光物理性质和应用

对 4-乙氧基-3-氟苯胺衍生物的光物理性质的研究探索了它们作为荧光团的潜力。这包括对区域异构体对光物理性质的影响的研究,有助于建立对设计新染料和荧光材料至关重要的分子结构-性质关系(Habenicht 等人,2015)。

安全和危害

4-Ethoxy-3-fluoroaniline has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

4-ethoxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWQZGYKULGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-fluoroaniline | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2745784.png)

![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2745791.png)

![1-(3,4-Dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea](/img/structure/B2745793.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2745795.png)

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2745799.png)

![7-Ethoxy-1'-ethyl-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2745800.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2745805.png)